3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide
Overview
Description
3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a phenyl group at the 3-position and a carbohydrazide group at the 5-position
Mechanism of Action
Target of Action
The primary target of 3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide (POD) is the opioid receptors in the brain . These receptors play a crucial role in pain perception and relief.
Mode of Action
POD interacts with its target, the opioid receptors, by binding to them . This binding action triggers a series of biochemical reactions that result in pain relief.
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives have shown exciting antibacterial activities .
Result of Action
The primary result of POD’s action is pain relief, as it is an analgesic agent . This is achieved through its interaction with the opioid receptors in the brain
Biochemical Analysis
Biochemical Properties
3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide interacts with opioid receptors in the brain . The nature of these interactions is likely due to the compound’s structure, which allows it to bind to these receptors and exert its analgesic effects .
Cellular Effects
Its analgesic properties suggest that it may influence cell function by interacting with opioid receptors, which are involved in pain signaling pathways .
Molecular Mechanism
It is known to bind to opioid receptors in the brain . This binding could potentially lead to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzohydrazide with cyanogen bromide, followed by cyclization with hydroxylamine to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl group and carbohydrazide moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents .
Scientific Research Applications
3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an analgesic and anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole-5-carbohydrazide: Lacks the phenyl group, resulting in different biological activities.
3-Phenyl-1,3,4-oxadiazole-5-carbohydrazide: Contains a different oxadiazole ring structure, leading to variations in chemical reactivity and applications.
3-Phenyl-1,2,5-oxadiazole-5-carbohydrazide: Another regioisomer with distinct properties and uses.
Uniqueness
3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-phenyl-1,2,4-oxadiazole-5-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-12-8(14)9-11-7(13-15-9)6-4-2-1-3-5-6/h1-5H,10H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZXTYBNQLZUTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901201024 | |
Record name | 1,2,4-Oxadiazole-5-carboxylic acid, 3-phenyl-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901201024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90323-72-1 | |
Record name | 1,2,4-Oxadiazole-5-carboxylic acid, 3-phenyl-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90323-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Oxadiazole-5-carboxylic acid, 3-phenyl-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901201024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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